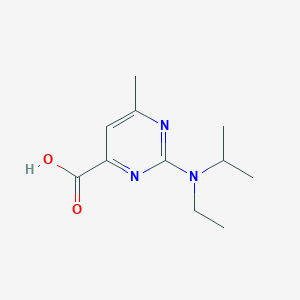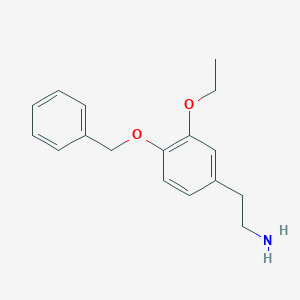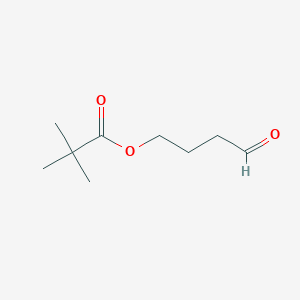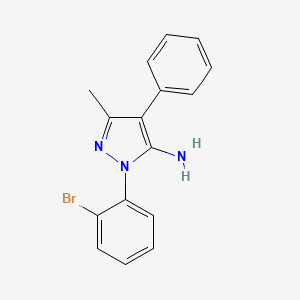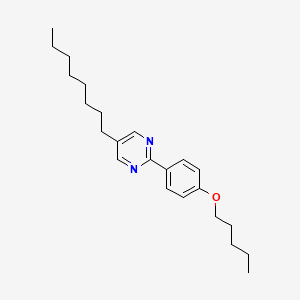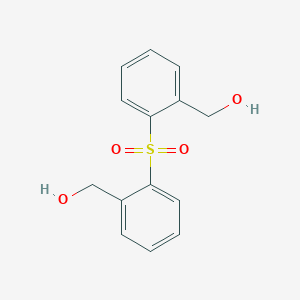
1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene is an organic compound characterized by the presence of hydroxymethyl and sulfonyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene typically involves the reaction of benzene derivatives with sulfonyl chlorides and hydroxymethylating agents. One common method includes the use of a Friedel-Crafts sulfonylation reaction followed by hydroxymethylation. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation of hydroxymethyl groups leads to the formation of benzaldehyde or benzoic acid derivatives.
- Reduction of the sulfonyl group results in the formation of benzene sulfide derivatives.
- Substitution reactions yield various halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl and sulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
- 1-(Hydroxymethyl)-2-(phenylsulfonyl)benzene
- 1-(Hydroxymethyl)-2-((4-hydroxymethylphenyl)sulfonyl)benzene
- 1-(Hydroxymethyl)-2-((6-methylphenyl)sulfonyl)benzene
Comparison: 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and potential for further functionalization
Propiedades
Número CAS |
24536-81-0 |
|---|---|
Fórmula molecular |
C14H14O4S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
[2-[2-(hydroxymethyl)phenyl]sulfonylphenyl]methanol |
InChI |
InChI=1S/C14H14O4S/c15-9-11-5-1-3-7-13(11)19(17,18)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 |
Clave InChI |
QPEWJSLCKLEROF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CO)S(=O)(=O)C2=CC=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


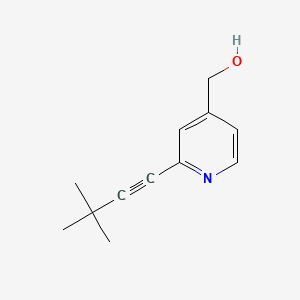
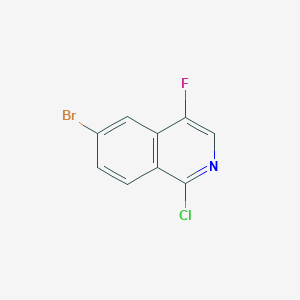
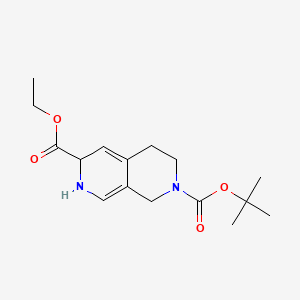
![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)
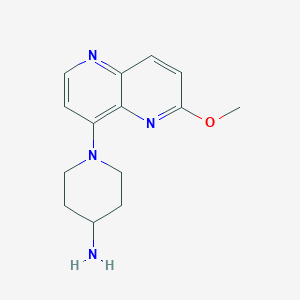
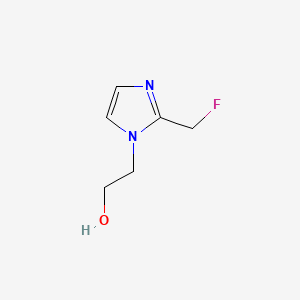
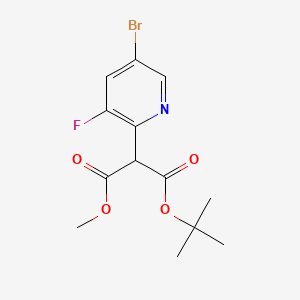
![Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13930614.png)
![3-[(4-(3-Methoxypyridin-4-yl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13930615.png)
